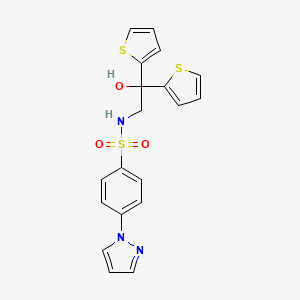
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17N3O3S3 and its molecular weight is 431.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A benzenesulfonamide moiety, which is known for its antibacterial properties.
- A pyrazole ring that often contributes to anti-inflammatory and analgesic effects.
- A thiophenyl group that may enhance its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Antiviral Properties : Pyrazole derivatives have been shown to inhibit viral replication through interference with viral polymerases or proteases .
- Antioxidant Activity : The thiophenyl groups may contribute to the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
Antibacterial Activity
Several studies have reported the antibacterial efficacy of sulfonamide derivatives. For instance:
- A series of thiazole derivatives showed significant antibacterial potency against Staphylococcus aureus, with some compounds exhibiting lower MIC values than traditional antibiotics like ampicillin .
Antiviral Activity
Research has highlighted the antiviral potential of pyrazole-containing compounds:
- Compounds similar to the target molecule have demonstrated activity against various viruses by inhibiting specific viral enzymes .
Data Tables
Case Studies
- Antibacterial Efficacy : In a study assessing various sulfonamide derivatives, the compound demonstrated effective inhibition against E. coli and S. aureus, suggesting its potential as a broad-spectrum antibiotic .
- Antiviral Screening : In vitro assays indicated that pyrazole derivatives could inhibit viral replication in cell cultures infected with HIV, showcasing the compound's dual-action potential against bacterial and viral pathogens .
- Oxidative Stress Reduction : A study evaluated the antioxidant properties of thiophenyl compounds, revealing that they significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting potential protective effects against oxidative damage .
Propiedades
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S3/c23-19(17-4-1-12-26-17,18-5-2-13-27-18)14-21-28(24,25)16-8-6-15(7-9-16)22-11-3-10-20-22/h1-13,21,23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEELVALANWPVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













